molecular formula C8H13NO2 B3326757 6-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 28345-67-7

6-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No. B3326757
CAS RN: 28345-67-7
M. Wt: 155.19
InChI Key: OJFMDXUWUKVTNA-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptane-2-carboxylic acid is a biochemical compound used in proteomics research . It has a molecular formula of C8H13NO2 and a molecular weight of 191.65 .


Synthesis Analysis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds . The structure includes a carboxylic acid group (-COOH) and an amino group (-NH2) attached to the spirocyclic scaffold .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound primarily involve [2+2] cycloadditions . These reactions are characterized by the formation of a four-membered ring through the coupling of two double bonds .

Scientific Research Applications

Synthesis and Biochemical Application

6-Aminospiro[3.3]heptane-2-carboxylic acid and related compounds have been synthesized for applications in chemistry, biochemistry, and drug design. These compounds are part of a family of sterically constrained amino acids, which are valuable in studying biochemical processes and designing drugs. For instance, Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, for this purpose (Radchenko, Grygorenko, & Komarov, 2010).

Structural Studies and Analogues

Research has focused on creating analogues of this compound to study various biochemical structures and functions. For instance, Chernykh et al. (2014) synthesized stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, an analogue of glutamic acid, to study restricted conformations that might be used in mechanistic studies or searches for biologically active compounds (Chernykh et al., 2014).

Development of Spiro-Linked Amino Acids

Spiro-linked amino acids, which are rigid analogues of standard amino acids like glutamic acid and lysine, have been synthesized from precursors such as 3-methylidenecyclobutanecarbonitrile. These compounds are important for understanding and modulating biochemical pathways. Yashin et al. (2019) contributed to this field by developing novel synthetic approaches to these compounds (Yashin et al., 2019).

Exploration of Fluorinated Derivatives

The development of fluorinated analogs based on the spiro[3.3]heptane motif, including those with amino groups, has been a topic of interest. Such compounds could be useful in medicinal chemistry due to their unique three-dimensional shapes and patterns of fluorine substitution. Chernykh et al. (2016) have synthesized new fluorinated building blocks based on this motif (Chernykh et al., 2016).

Future Directions

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornitine and GABA, respectively, which play important roles in biological processes . Therefore, they can be advantageously used in medicinal chemistry and drug design . Future research could focus on exploring their potential applications in these areas.

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research, suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups could potentially interact with target molecules in the body, leading to biochemical changes.

Biochemical Pathways

The compound is an analogue of the natural compounds ornitine and gaba, which play important roles in biological processes such as the urea cycle and neurotransmission, respectively.

Result of Action

Given its structural similarity to ornitine and GABA, it might have similar biological effects.

properties

IUPAC Name

2-aminospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMDXUWUKVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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